molecular formula C10H4ClF8NO2 B14367051 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene CAS No. 93620-85-0

1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene

Cat. No.: B14367051
CAS No.: 93620-85-0
M. Wt: 357.58 g/mol
InChI Key: ZIAQNFIUXSJGLT-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene is a specialized organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a chlorinated and fluorinated butyl group

Preparation Methods

The synthesis of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene typically involves multiple steps:

  • Synthetic Routes and Reaction Conditions

    • The initial step often involves the nitration of benzene to form nitrobenzene.
    • Subsequent steps include the introduction of the chlorinated and fluorinated butyl group through a series of substitution reactions.
    • Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
  • Industrial Production Methods

    • Industrial production may involve continuous flow reactors to ensure consistent quality and scalability.
    • Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The nitro group can be further oxidized under specific conditions.

      Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

      Substitution: The chlorinated and fluorinated butyl group can undergo nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidizing agents such as potassium permanganate.
    • Reducing agents like hydrogen gas and palladium on carbon.
    • Nucleophiles for substitution reactions, such as sodium methoxide.
  • Major Products

    • Oxidation products include nitro derivatives.
    • Reduction products include amine derivatives.
    • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene has several scientific research applications:

  • Chemistry

    • Used as a precursor in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for potential biological activity, including antimicrobial properties.
  • Medicine

    • Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
  • Industry

    • Utilized in the production of specialized materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene involves its interaction with molecular targets:

  • Molecular Targets

    • The nitro group can interact with enzymes and proteins, potentially inhibiting their function.
    • The chlorinated and fluorinated butyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems.
  • Pathways Involved

    • The compound may interfere with metabolic pathways, leading to its potential use as a therapeutic agent.

Comparison with Similar Compounds

1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene can be compared with other similar compounds:

  • Similar Compounds

    • 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-2-nitrobenzene.
    • 1-(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-4-nitrobenzene.
  • Uniqueness

    • The specific positioning of the nitro group and the chlorinated and fluorinated butyl group in this compound imparts unique chemical and physical properties.
    • These properties may result in different reactivity and applications compared to its analogs.

Properties

CAS No.

93620-85-0

Molecular Formula

C10H4ClF8NO2

Molecular Weight

357.58 g/mol

IUPAC Name

1-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-3-nitrobenzene

InChI

InChI=1S/C10H4ClF8NO2/c11-10(18,19)9(16,17)8(14,15)7(12,13)5-2-1-3-6(4-5)20(21)22/h1-4H

InChI Key

ZIAQNFIUXSJGLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F

Origin of Product

United States

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